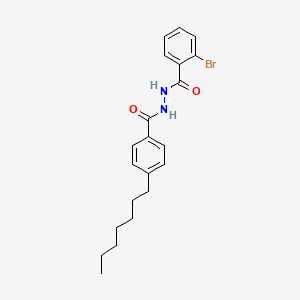![molecular formula C24H24N2O3S B11708904 3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate CAS No. 53440-14-5](/img/structure/B11708904.png)
3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]METHYL}-1-(3-SULFONATOPROPYL)QUINOLIN-1-IUM is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]METHYL}-1-(3-SULFONATOPROPYL)QUINOLIN-1-IUM typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This is usually achieved through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.
Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction using ethyl iodide and a strong base such as potassium carbonate.
Formation of the Ylidene Group: This step involves the condensation of the quinoline derivative with an aldehyde under basic conditions to form the ylidene group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, targeting the ylidene group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where functional groups on the quinoline core are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and Lewis acids (aluminum chloride).
Major Products
Oxidation: Quinoline N-oxides and sulfonated quinoline derivatives.
Reduction: Reduced quinoline derivatives with altered ylidene groups.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
2-{[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]METHYL}-1-(3-SULFONATOPROPYL)QUINOLIN-1-IUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe for imaging biological systems due to its unique optical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-{[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]METHYL}-1-(3-SULFONATOPROPYL)QUINOLIN-1-IUM involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes.
Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism, leading to cell death.
Signal Transduction Pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
2-Ethylquinoline: A derivative with an ethyl group at the 2-position.
Quinoline-3-sulfonic acid: A sulfonated derivative of quinoline.
Uniqueness
2-{[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]METHYL}-1-(3-SULFONATOPROPYL)QUINOLIN-1-IUM is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
53440-14-5 |
|---|---|
Molecular Formula |
C24H24N2O3S |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[2-[(E)-(1-ethylquinolin-2-ylidene)methyl]quinolin-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C24H24N2O3S/c1-2-25-21(14-12-19-8-3-5-10-23(19)25)18-22-15-13-20-9-4-6-11-24(20)26(22)16-7-17-30(27,28)29/h3-6,8-15,18H,2,7,16-17H2,1H3 |
InChI Key |
OQKFYJKNGFQXDL-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1/C(=C/C2=[N+](C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-])/C=CC4=CC=CC=C41 |
Canonical SMILES |
CCN1C(=CC2=[N+](C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-])C=CC4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[(E)-(2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11708823.png)
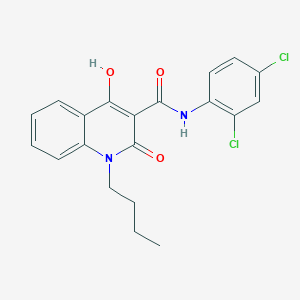
![3-hydroxy-N'-{(E)-[5-(3-nitrophenyl)-2-furyl]methylidene}-2-naphthohydrazide](/img/structure/B11708831.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)
![4,6-Dichloro-5-[(phenylsulfonyl)oxy]-1,3-benzoxathiol-2-one](/img/structure/B11708872.png)
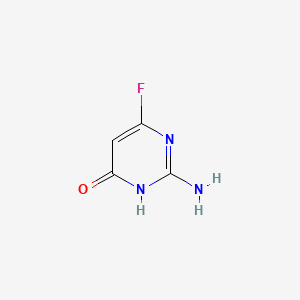
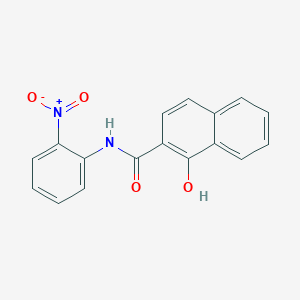
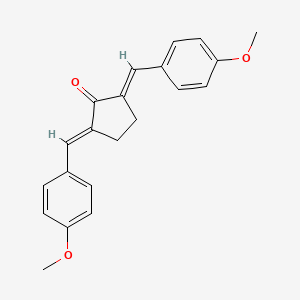
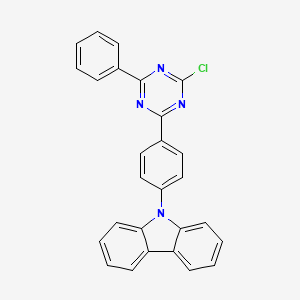

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)
![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
